molecular formula C24H25N3O6 B4089342 Dimethyl 5-[2,5-dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]benzene-1,3-dicarboxylate

Dimethyl 5-[2,5-dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]benzene-1,3-dicarboxylate

Cat. No.: B4089342
M. Wt: 451.5 g/mol
InChI Key: WNKBVQSCFXUFAW-UHFFFAOYSA-N
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Description

The compound Dimethyl 5-[2,5-dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]benzene-1,3-dicarboxylate features a benzene-1,3-dicarboxylate core with methyl ester groups at positions 1 and 3. At position 5 of the benzene ring, a substituted pyrrolidine-2,5-dione moiety is attached, which is further modified at its third position with a 4-phenylpiperazine group. This structure combines aromaticity, hydrogen-bonding capability (via the dione), and a piperazine substituent known for enhancing pharmacological properties such as solubility and central nervous system (CNS) penetration .

Properties

IUPAC Name

dimethyl 5-[2,5-dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O6/c1-32-23(30)16-12-17(24(31)33-2)14-19(13-16)27-21(28)15-20(22(27)29)26-10-8-25(9-11-26)18-6-4-3-5-7-18/h3-7,12-14,20H,8-11,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKBVQSCFXUFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-[2,5-dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]benzene-1,3-dicarboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[2,5-dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon, platinum oxide) .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Dimethyl 5-[2,5-dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of treating neurological disorders such as Alzheimer’s disease .

Comparison with Similar Compounds

Dicarboxylate Esters

The benzene-1,3-dicarboxylate moiety in the target compound is structurally analogous to 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate (). Both compounds utilize ester groups to modulate lipophilicity.

Table 1: Comparison of Dicarboxylate Esters

Compound Ester Groups Melting Point (°C) Key Properties
Target Compound 1,3-dimethyl Not reported High aromaticity, polar dione
Compound 2-ethyl, 5-methyl Reported (specific data unavailable) Aliphatic substituents, nitrile groups

Pyrrolidine Dione vs. Related Heterocycles

The pyrrolidine-2,5-dione ring in the target compound differs from heterocycles in analogs such as tetrahydroimidazo[1,2-a]pyridine () and pyrazol-3-one derivatives. The dione moiety provides two carbonyl groups, enhancing hydrogen-bonding interactions compared to the single carbonyl in pyrazol-3-one or the fused imidazo rings in . This could influence binding affinity in biological targets, such as enzymes or receptors .

Key Differences :

  • Tetrazole/Imidazo Rings (): Aromatic, planar structures with π-π stacking capability.

4-Phenylpiperazine Substituent

The 4-phenylpiperazine group in the target compound is a hallmark of CNS-active pharmaceuticals. In contrast, analogs like coumarin-3-yl and benzodiazepine derivatives () prioritize aromatic or fused-ring systems for fluorescence or sedative properties. Piperazine derivatives are often employed to enhance solubility and metabolic stability, whereas coumarin groups may confer fluorescence for imaging applications .

Spectroscopic Characterization

The target compound’s structural elucidation would likely employ NMR and IR spectroscopy, akin to methods used for Zygocaperoside and Isorhamnetin-3-O glycoside (). For example:

  • ¹H-NMR : Aromatic protons (benzene, phenylpiperazine) and dione carbonyl signals would dominate.
  • ¹³C-NMR : Distinct peaks for ester carbonyls (~165–170 ppm) and pyrrolidine dione carbons (~175–180 ppm) .

Table 2: Representative Spectroscopic Data from Analogs

Compound (Source) ¹H-NMR Highlights ¹³C-NMR Highlights
Compounds Glycoside protons (δ 3.0–5.5 ppm) Anomeric carbons (δ 95–110 ppm)
Pyrrolidine Ethyl/methyl esters (δ 1.2–4.3 ppm) Nitrile carbons (δ 115–120 ppm)

Pharmacological Implications

While direct pharmacological data for the target compound is unavailable, dose-effect evaluation methods () could be applied to compare its potency with analogs. For example, relative potency calculations (as in ’s parallelism tests) might reveal enhanced efficacy due to the piperazine group’s solubility benefits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 5-[2,5-dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]benzene-1,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Dimethyl 5-[2,5-dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]benzene-1,3-dicarboxylate

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